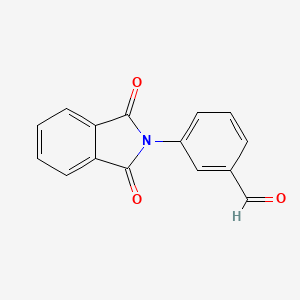

3-(1,3-Dioxoisoindol-2-yl)benzaldehyde

説明

3-(1,3-Dioxoisoindol-2-yl)benzaldehyde (C₁₅H₉NO₃, molecular weight 251.24 g/mol) is a benzaldehyde derivative featuring a 1,3-dioxoisoindolyl substituent at the meta position of the aromatic ring. This compound is synthesized via a reaction involving phthalic anhydride and p-toluidine, followed by oxidation with H₂O₂ in ethanol, as detailed in . The aldehyde functional group confers reactivity typical of aromatic aldehydes, making it valuable in pharmaceutical and organic synthesis, particularly as a precursor for more complex molecules . Its structure combines the electron-withdrawing dioxoisoindole moiety with the electrophilic aldehyde group, influencing its chemical behavior and applications.

特性

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO3/c17-9-10-4-3-5-11(8-10)16-14(18)12-6-1-2-7-13(12)15(16)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSWOUPBYICMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Classical Condensation with Phthalic Anhydride Derivatives

A foundational approach involves the condensation of 3-aminobenzaldehyde with phthalic anhydride under acidic or basic conditions. This method mirrors the synthesis of structurally analogous 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde, where phthalic anhydride reacts with substituted benzaldehydes to form isoindole-1,3-dione derivatives .

Procedure :

-

3-aminobenzaldehyde (1.0 eq) and phthalic anhydride (1.1 eq) are refluxed in acetic acid with potassium acetate (3.0 eq) as a base .

-

The mixture is stirred at 120°C for 3–6 hours, followed by concentration and precipitation in water.

-

The crude product is purified via recrystallization or column chromatography.

Key Data :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of phthalic anhydride, followed by cyclodehydration to form the isoindole ring .

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic routes employ palladium catalysts to couple preformed isoindole fragments with benzaldehyde derivatives. This method is advantageous for introducing functional groups with high regioselectivity.

Procedure :

-

2-bromo-1,3-dioxoisoindoline (1.0 eq) and 3-formylphenylboronic acid (1.2 eq) are combined in a 1,4-dioxane/water mixture.

-

Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq) are added, and the reaction is heated to 90°C for 12 hours .

-

The product is extracted with ethyl acetate and purified via silica gel chromatography.

Key Data :

Advantages :

Solid-Phase Synthesis for High-Throughput Applications

Patented solid-phase methods enable efficient synthesis with minimal purification. A resin-bound benzaldehyde derivative reacts with isoindole precursors, followed by cleavage to yield the target compound .

Procedure :

-

Wang resin functionalized with a 3-formylbenzoic acid linker is treated with phthalimide (1.5 eq) and DIC/HOBt in DMF.

-

After 24 hours, the resin is washed, and the product is cleaved using TFA/CH₂Cl₂ (1:1) .

Key Data :

Applications :

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times for isoindole formation. This method is optimal for thermally sensitive intermediates.

Procedure :

-

3-azidobenzaldehyde and maleic anhydride (1.2 eq) are dissolved in DMF.

-

The mixture is irradiated at 150°C for 20 minutes under microwave conditions .

-

The product is isolated via filtration and washed with cold methanol.

Key Data :

Mechanism :

In situ generation of nitrene intermediates facilitates rapid cyclization to form the isoindole core .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Phthalic Anhydride | 75–86 | >95 | 3–6 hours | High |

| Pd-Catalyzed Coupling | 68–72 | >99 | 12 hours | Moderate |

| Solid-Phase | 82–90 | >90 | 24 hours | High |

| Microwave | 78 | >95 | 20 minutes | Low |

Trade-offs :

-

Phthalic anhydride condensation offers high yields but requires corrosive solvents.

-

Pd-catalyzed methods provide excellent selectivity but involve costly catalysts.

-

Microwave synthesis is rapid but limited to small-scale reactions.

化学反応の分析

Types of Reactions

3-(1,3-Dioxoisoindol-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: 3-(1,3-Dioxoisoindol-2-yl)benzoic acid.

Reduction: 3-(1,3-Dioxoisoindol-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Synthetic Route Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Phthalic anhydride + Amine | Acidic medium (e.g., glacial acetic acid) | 3-(1,3-Dioxoisoindol-2-yl)benzaldehyde |

Medicinal Chemistry

3-(1,3-Dioxoisoindol-2-yl)benzaldehyde has been utilized as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as:

- Antimicrobial Agents : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has demonstrated moderate antibacterial effects against Escherichia coli and high antifungal activity against Candida tropicalis .

- Antiviral Activity : Recent investigations have explored its derivatives' efficacy against viruses such as SARS-CoV-2, revealing some compounds with over 90% inhibition of viral growth .

Material Science

In material science, 3-(1,3-Dioxoisoindol-2-yl)benzaldehyde is employed in the development of advanced materials. Its unique properties allow for the creation of:

- Polymers and Resins : The compound can be used to synthesize new polymeric materials with tailored properties for specific applications .

- Organic Electronics : Its derivatives are being explored for use in organic semiconductors due to their electronic properties .

The biological activities of 3-(1,3-Dioxoisoindol-2-yl)benzaldehyde have been extensively studied. The mechanisms through which it exerts its effects include:

- Inhibition of Metabolic Pathways : In antimicrobial studies, it has been shown to interfere with microbial metabolism, potentially leading to cell death .

Summary of Antimicrobial Activity

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | No significant activity |

| Escherichia coli | Moderate activity |

| Klebsiella pneumoniae | Moderate activity |

| Candida tropicalis | High activity |

Case Studies and Research Findings

Several notable studies have highlighted the applications and effectiveness of 3-(1,3-Dioxoisoindol-2-yl)benzaldehyde and its derivatives:

- Antiviral Activity Study : A series of phthalimide derivatives linked to triazole analogues were synthesized and tested against SARS-CoV-2. Some derivatives exhibited over 90% inhibition with minimal cytotoxicity .

- Antibacterial Screening : Various synthesized compounds derived from this compound were assessed against a range of bacteria. Results indicated that some achieved minimum inhibitory concentration (MIC) values below 100 µg/mL against resistant strains .

Comparative Analysis of Derivatives

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 3-(1,3-Dioxoisoindol-2-yl)benzaldehyde | 100 - 200 | 50 |

| Schiff base derivative | 50 - 100 | 25 |

作用機序

The mechanism of action of 3-(1,3-Dioxoisoindol-2-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 1,3-dioxoisoindoline moiety may also contribute to binding affinity and specificity through non-covalent interactions, such as hydrogen bonding and π-π stacking.

類似化合物との比較

Table 1: Structural and Functional Attributes of Analogous Compounds

Key Observations:

Substituent Position and Reactivity: The meta vs. para substitution in benzaldehyde derivatives (e.g., 3- vs. 4-position) alters electronic effects. The meta-substituted compound (target molecule) may exhibit distinct reactivity in electrophilic substitution due to steric and electronic differences compared to the para isomer .

Functional Group Impact :

- Aldehyde vs. Carboxylic Acid : Aldehydes (e.g., target compound) are prone to nucleophilic additions (e.g., condensation reactions), while carboxylic acids (e.g., compounds in ) participate in acid-base or amidation reactions. This distinction directs their utility in synthesis; aldehydes are preferred for building carbon frameworks, whereas acids are used in drug conjugates .

Pharmaceutical Relevance :

Discussion:

- Synthesis Complexity : The target compound’s synthesis () is straightforward compared to sulfanyl- or propoxy-linked analogs, which require additional steps (e.g., thiol-ene coupling in ).

Physical and Chemical Properties

- Solubility : The propoxy and sulfanyl groups in analogs (Table 1) enhance lipophilicity, whereas the parent benzaldehyde derivative may have lower solubility in aqueous media due to its planar aromatic structure.

- Thermal Stability : The dioxoisoindole moiety likely increases thermal stability across all derivatives, as seen in similar isoindole-based compounds .

生物活性

3-(1,3-Dioxoisoindol-2-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-(1,3-Dioxoisoindol-2-yl)benzaldehyde features a benzaldehyde moiety attached to an isoindole structure with dioxo substituents. Its chemical formula is , and it has been studied for various biological activities.

The biological activity of 3-(1,3-Dioxoisoindol-2-yl)benzaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with tyrosinase, an enzyme crucial for melanin production, suggesting applications in treating hyperpigmentation disorders .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Active against S. aureus and E. faecalis | |

| Tyrosinase Inhibition | IC50 values indicating potent inhibition | |

| Antifungal | Effective against C. albicans |

Case Studies and Research Findings

- Antimicrobial Studies : A series of compounds related to 3-(1,3-Dioxoisoindol-2-yl)benzaldehyde were synthesized and tested for antibacterial and antifungal activities. The results indicated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

- Tyrosinase Inhibition : Research focused on the inhibitory effects of 3-(1,3-Dioxoisoindol-2-yl)benzaldehyde on mushroom tyrosinase showed promising results. The compound exhibited an IC50 value significantly lower than that of standard inhibitors like kojic acid, suggesting its potential use in cosmetic formulations aimed at reducing melanin production .

- Cytotoxicity Studies : Further investigations have revealed that certain derivatives display cytotoxic effects against cancer cell lines, indicating potential applications in oncology. These studies emphasize the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1,3-Dioxoisoindol-2-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving phthalic anhydride and substituted benzaldehydes or amines. For example, analogous compounds like 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde are prepared by reacting phthalic anhydride with p-toluidine, followed by oxidation using H₂O₂ in ethanol . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol for solubility), and reaction time. Catalysts like acetic acid may enhance yield. Purity is confirmed via recrystallization or column chromatography .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing 3-(1,3-Dioxoisoindol-2-yl)benzaldehyde?

- Methodological Answer :

- 1H-NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/phthalimide protons (δ ~7.5–8.5 ppm) .

- X-ray Crystallography : For structural elucidation, SHELX software (e.g., SHELXL/SHELXS) is widely used to resolve crystal structures, provided single crystals are obtainable .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How does the reactivity of the aldehyde group in this compound compare to other benzaldehyde derivatives?

- Methodological Answer : The electron-withdrawing phthalimide moiety adjacent to the aldehyde group increases electrophilicity, making it more reactive toward nucleophilic additions (e.g., Grignard reagents or hydrazines). Comparative studies can involve kinetic assays under controlled conditions (e.g., THF, 25°C) to measure reaction rates with nucleophiles .

Advanced Research Questions

Q. What mechanistic insights exist for substitution reactions at the phthalimide moiety?

- Methodological Answer : The phthalimide group undergoes nucleophilic substitution via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, followed by (2) ring-opening or rearrangement. For example, reactions with amines yield isoindole derivatives. Kinetic isotope effects (KIEs) and DFT calculations can elucidate transition states .

Q. How can computational modeling predict the biological activity of 3-(1,3-Dioxoisoindol-2-yl)benzaldehyde?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can identify potential targets by analyzing binding affinities to enzymes like PDE4 or DNA methyltransferases. Pharmacophore modeling aligns structural features (e.g., phthalimide’s planar ring) with known inhibitors like RG108 .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

- Methodological Answer : Discrepancies often arise from side reactions (e.g., over-oxidation). Systematic optimization includes:

- Byproduct Analysis : LC-MS or TLC to identify impurities.

- Condition Screening : Testing alternative oxidizing agents (e.g., KMnO₄ vs. H₂O₂) or solvents (DMSO vs. ethanol) .

Q. What are the implications of the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies using accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring reveal decomposition pathways. The aldehyde group is prone to oxidation, requiring inert storage (N₂ atmosphere, desiccants) .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : SAR studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。